N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group substituted with chlorine and fluorine, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide typically involves multiple steps:
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Formation of the Benzyl Chloride Intermediate
Starting Material: 2-chloro-6-fluorotoluene.
Reaction: Chlorination using chlorine gas in the presence of a catalyst such as phosphorus trichloride.
Conditions: Reflux at 180°C under an inert atmosphere.
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Synthesis of the Triazole Derivative
Starting Material: 2-chloro-6-fluorobenzyl chloride.
Reaction: Nucleophilic substitution with 1H-1,2,4-triazole.
Conditions: Reflux in an appropriate solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
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Formation of the Final Compound
Starting Material: 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole.
Reaction: Amidation with 3-methylbenzoyl chloride.
Conditions: Reflux in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with triazole.
Electrophilic Substitution: The triazole derivative can undergo further substitution reactions at the benzyl or triazole rings.
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Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced triazole or benzyl derivatives.
Substitution Products: Various substituted triazole or benzyl compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Investigated for antibacterial and antifungal properties.
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the triazole moiety.
Medicine
Pharmaceuticals: Explored for use in drug development, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Agrochemicals: Potential use in the development of pesticides and herbicides.
Material Science: Investigated for use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The benzyl and benzamide groups can enhance binding affinity and specificity to targets, leading to inhibition or modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide: Lacks the fluorine substituent.
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide: Lacks the chlorine substituent.
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-benzamide: Lacks the methyl group on the benzamide.
Uniqueness
The presence of both chlorine and fluorine on the benzyl group, along with the triazole and benzamide moieties, gives N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide unique chemical and biological properties. These substitutions can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-4-2-5-12(8-11)16(24)21-17-20-10-23(22-17)9-13-14(18)6-3-7-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCRTLBWHUANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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